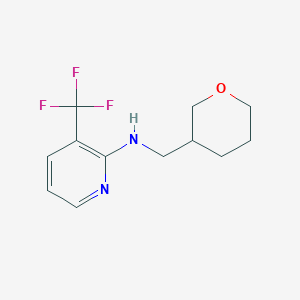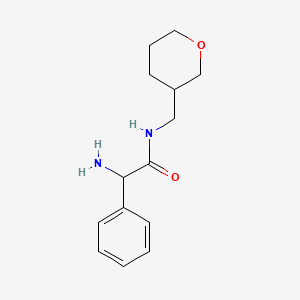
3-Methyl-2-(4-nitrophenyl)-2,3-dihydro-4(1 h)-quinazolinone
Vue d'ensemble
Description
3-Methyl-2-(4-nitrophenyl)-2,3-dihydro-4(1 h)-quinazolinone, also known as MNQ, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. MNQ has been found to exhibit a wide range of biological activities, including anticancer, antifungal, and antibacterial properties.
Applications De Recherche Scientifique
Corrosion Inhibition : These compounds, specifically 3-methyl-2-(4-nitrophenyl) quinazolin-4(3H)-one, have been investigated for their potential as corrosion inhibitors for mild steel in acidic environments. The study found these compounds to be effective in protecting steel surfaces, with inhibition efficiencies reaching up to 82% for the nitrophenyl derivative (Errahmany et al., 2020).
Dye Manufacturing : A study on the synthesis of dyes from 6-nitro substituted 3-aryl-2-methyl-4(3H)-quinazolinones, which include compounds similar to 3-Methyl-2-(4-nitrophenyl)-2,3-dihydro-4(1H)-quinazolinone, explored their application in the textile industry. These compounds were used to create styryl and azo disperse dyes for polyester, although the fastness properties were found to be somewhat disappointing (Bhatti & Seshadri, 2004).
Pharmacological Applications : Various studies have explored the pharmacological applications of quinazolinone derivatives. One such study focused on their potential as anticonvulsants and compared them with standard drugs like methaqualone and sodium valproate. Certain derivatives showed promising results with low neurotoxicity (El-Azab, Eltahir, & Attia, 2011). Another research highlighted their potential in treating hyperlipidemia, demonstrating that certain derivatives can significantly lower triglyceride and cholesterol levels (Kurogi et al., 1996).
Antimicrobial and Antiviral Activities : Some studies have assessed the antimicrobial and antiviral properties of quinazolinone derivatives. One such study evaluated the antibacterial activities of 3-Methyl-2-(4-nitrophenyl)-2,3-dihydro-4(1H)-quinazolinone and related compounds, indicating significant activity against various bacterial strains (Osarumwense, Edema, & Usifoh, 2021). Another investigation found that 2-aryl- or 2-methyl-3-(substituted-benzalamino)-4(3H)-quinazolinone compounds possess moderate to good antiviral activity, potentially inhibiting virus proliferation (Gao et al., 2007).
Propriétés
IUPAC Name |
3-methyl-2-(4-nitrophenyl)-1,2-dihydroquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-17-14(10-6-8-11(9-7-10)18(20)21)16-13-5-3-2-4-12(13)15(17)19/h2-9,14,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCSFYIGTUYEDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(NC2=CC=CC=C2C1=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-Ethoxyphenyl)methyl-ethylamino]acetic acid](/img/structure/B7559278.png)
![2-amino-N-[(4-methoxyphenyl)methyl]butanediamide](/img/structure/B7559281.png)

![2-[(2,3-Dimethylbenzoyl)-ethylamino]acetic acid](/img/structure/B7559302.png)
![Ethyl 2-[(3,5-difluorobenzoyl)-ethylamino]acetate](/img/structure/B7559308.png)

![N-[(3-hydroxyphenyl)methyl]-2-methylpyrazole-3-carboxamide](/img/structure/B7559323.png)



![2-Methyl-5-[(oxane-4-carbonylamino)methyl]furan-3-carboxylic acid](/img/structure/B7559353.png)
![5-[[(5-Chlorofuran-2-carbonyl)amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B7559354.png)
![N-[[2-(methoxymethyl)phenyl]methyl]-1-phenylethanamine](/img/structure/B7559382.png)
![3-[4-[2-(3,5-Dimethylphenoxy)acetyl]piperazin-1-yl]propanenitrile](/img/structure/B7559384.png)